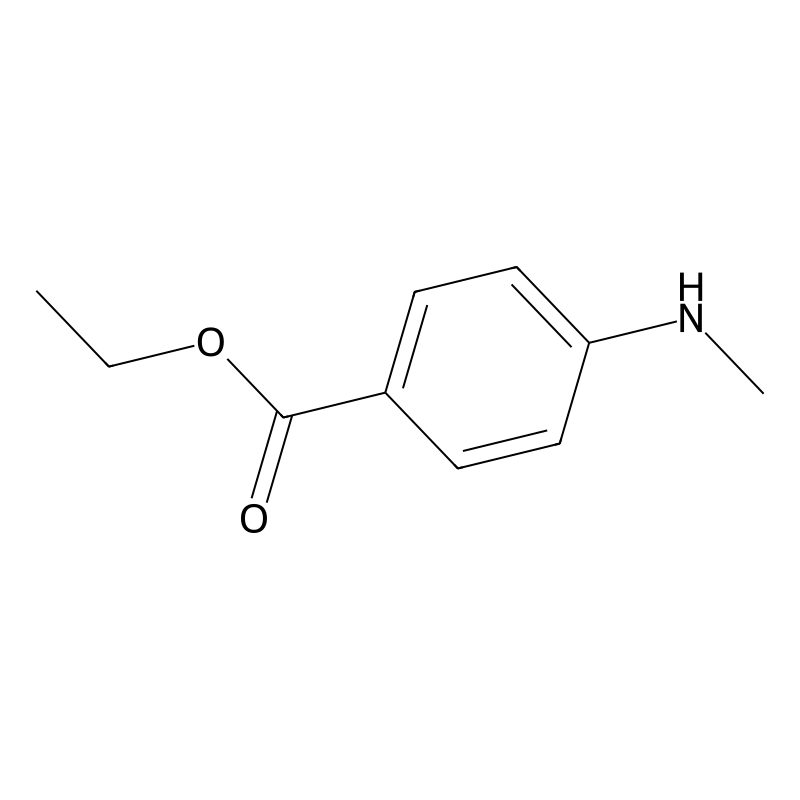

Ethyl 4-(methylamino)benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Other Compounds:

Ethyl 4-(methylamino)benzoate can be used as a starting material for the synthesis of various other compounds. For example, it can be reacted with strong bases to form the corresponding salt, which can then be used in further reactions. Additionally, it can be used as a precursor for the synthesis of more complex molecules containing the 4-(methylamino)benzoyl group [].

Reference Standard:

Due to its well-defined structure and readily available commercial sources, Ethyl 4-(methylamino)benzoate is sometimes used as a reference standard in analytical chemistry techniques such as chromatography and spectroscopy []. These techniques allow researchers to identify and quantify unknown compounds in a mixture by comparing their properties to known standards.

Pharmaceutical Research:

While the specific applications of Ethyl 4-(methylamino)benzoate in pharmaceutical research are limited and not extensively documented, there are some studies investigating its potential use as a building block for the synthesis of novel bioactive molecules []. However, further research is needed to determine its efficacy and safety in this context.

Ethyl 4-(methylamino)benzoate, also known as 4-(methylamino)benzoic acid ethyl ester, is an organic compound with the molecular formula C10H13N2O2 and a molecular weight of 179.22 g/mol. It consists of a benzoate group substituted with a methylamino group at the para position of the aromatic ring. This compound is recognized for its utility in organic synthesis, particularly in the development of various pharmaceutical agents and chemical intermediates.

- Oxidation: The compound can be oxidized to form nitro or carboxylic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: It can undergo reduction to yield amine derivatives, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution reactions can occur, where the ethyl ester group is replaced by other nucleophiles under basic or acidic conditions.

These reactions are significant for modifying the compound's properties and enhancing its biological activity.

Ethyl 4-(methylamino)benzoate exhibits notable biological activity, particularly as a local anesthetic. It functions by affecting membrane potential, reducing sodium ion passage through sodium ion channels, which blocks nerve impulse conduction. This mechanism leads to a loss of local sensation while preserving consciousness, making it useful in medical applications where localized anesthesia is required.

Research indicates that similar compounds can modulate excitability without altering resting membrane potential, suggesting potential therapeutic applications in pain management and anesthesia.

The synthesis of ethyl 4-(methylamino)benzoate can be achieved through several methods:

- Reaction with Methylamine: A common laboratory method involves reacting ethyl 4-aminobenzoate with methylamine in an organic solvent like ethanol or methanol under reflux conditions. The product is purified through recrystallization.

- Industrial Production: In industrial settings, production may utilize large-scale reactions with optimized conditions for higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency.

Ethyl 4-(methylamino)benzoate finds applications in various fields:

- Pharmaceuticals: Used as an intermediate in the synthesis of local anesthetics and other therapeutic agents.

- Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.

- Chemical Research: Employed in studies exploring the properties and reactions of substituted benzoates .

Studies on the interactions of ethyl 4-(methylamino)benzoate with biological systems indicate its potential role in modulating neurotransmission pathways. Its ability to block sodium channels suggests that it could interact with other pharmacological agents affecting nerve signal transmission. Further research is necessary to elucidate its full interaction profile with various biological targets .

Several compounds share structural similarities with ethyl 4-(methylamino)benzoate, each possessing unique properties:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Ethyl 4-aminobenzoate | High | Lacks methylamino group |

| Methyl 4-aminobenzoate | High | Contains a methyl ester instead of an ethyl ester |

| Ethyl 4-nitrobenzoate | Moderate | Contains a nitro group instead of a methylamino group |

| Methyl 3-amino-4-(methylamino)benzoate | High | Different positional substitution on the aromatic ring |

Ethyl 4-(methylamino)benzoate is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. The presence of the methylamino group allows for unique interactions in